(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine
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Overview
Description
(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a thiazole ring attached to an amine group
Mechanism of Action
Mode of Action
The exact mode of action of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine
It is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperature and in the presence of protons .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound
is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine typically involves the reaction of 3,4-dimethoxybenzyl bromide with thiazol-2-yl-amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of protective groups, such as the 3,4-dimethoxybenzyl group, can improve the solubility and stability of intermediates during the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) or bromine (Br2) are used under acidic conditions.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: 3,4-Dimethoxybenzyl nitrate or 3,4-dimethoxybenzyl bromide.
Scientific Research Applications
(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as self-assembled monolayers for electronic applications
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzyl alcohol
Uniqueness
(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine is unique due to the presence of both the benzyl and thiazole moieties, which confer distinct chemical and biological properties. The methoxy groups enhance its solubility and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUOVTFGZAHTAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CS2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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